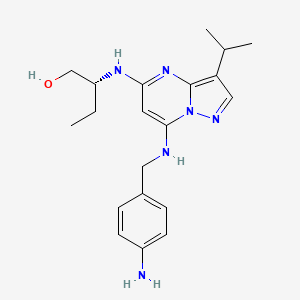

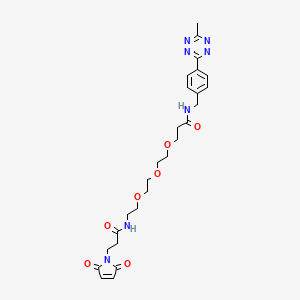

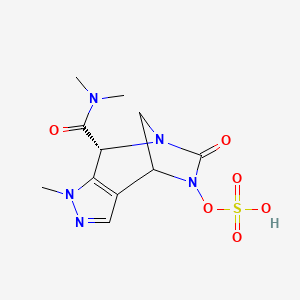

![molecular formula C34H32N4O3 B12383852 N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is a complex organic compound that features both azido and pyrene groups The azido group is known for its reactivity, particularly in click chemistry, while the pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescence properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide typically involves multiple steps:

Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

Attachment of the Pyrene Group: The pyrene moiety can be attached through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Linking the Functional Groups: The final step involves linking the azido and pyrene groups through a series of etherification and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Click Chemistry: The azido group readily undergoes cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

Oxidation and Reduction: The pyrene group can participate in redox reactions, altering its electronic properties.

Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrene group.

Substitution: Nucleophiles such as amines or thiols can replace the azido group.

Major Products

Triazoles: Formed from azide-alkyne cycloaddition.

Oxidized Pyrene Derivatives: Resulting from oxidation reactions.

Substituted Derivatives: Formed from nucleophilic substitution of the azido group.

Wissenschaftliche Forschungsanwendungen

Chemistry

Materials Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors.

Bioconjugation: The azido group allows for easy attachment to biomolecules, facilitating the study of biological processes.

Biology and Medicine

Imaging: The fluorescent properties of the pyrene group can be utilized in cellular imaging techniques.

Drug Delivery: The compound can be used to create drug conjugates for targeted delivery.

Industry

Polymer Chemistry: The compound can be incorporated into polymers to impart unique optical properties.

Electronics: Its electronic properties make it a candidate for use in organic electronic devices.

Wirkmechanismus

The compound exerts its effects primarily through its functional groups:

Azido Group: Participates in click chemistry, enabling the formation of stable triazole linkages.

Pyrene Group: Exhibits fluorescence, which can be used for imaging and sensing applications.

Molecular Targets and Pathways

Bioconjugation: Targets biomolecules through azide-alkyne cycloaddition.

Fluorescence: Interacts with light to emit fluorescence, useful in imaging applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-[2-(Dimethylamino)ethoxy]ethanol: Similar in having an ethoxy group but lacks the azido and pyrene functionalities.

Bromomethyl methyl ether: Contains an ether group but differs significantly in structure and reactivity.

Uniqueness

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide is unique due to the combination of azido and pyrene groups, which confer both reactivity and fluorescence. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications requiring both properties.

Eigenschaften

Molekularformel |

C34H32N4O3 |

|---|---|

Molekulargewicht |

544.6 g/mol |

IUPAC-Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide |

InChI |

InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39) |

InChI-Schlüssel |

AUPFGDDBLIYSNP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

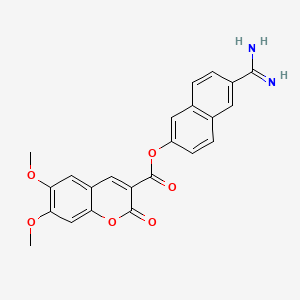

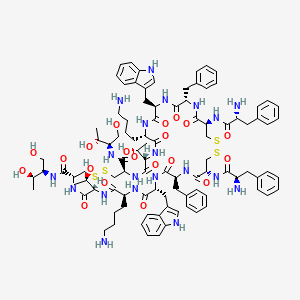

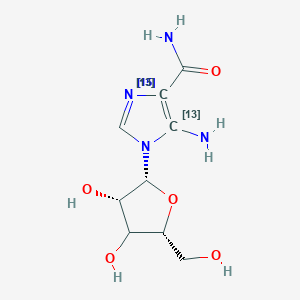

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

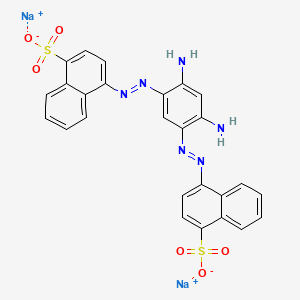

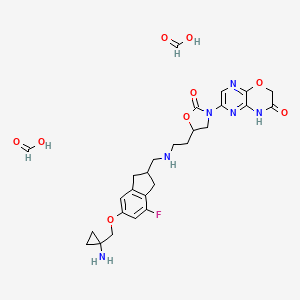

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)

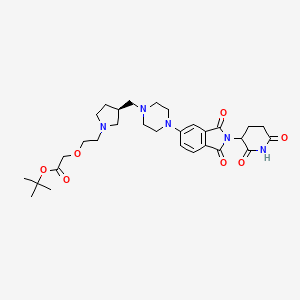

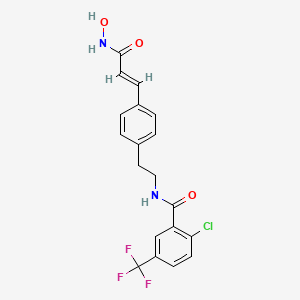

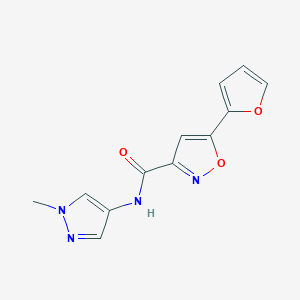

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)